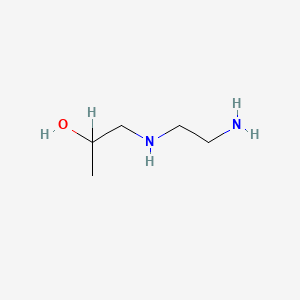

N-(2-Hydroxypropyl)ethylenediamine

Description

An Overview of Amino Alcohol Derivatives in Advanced Chemical Systems

Amino alcohols are a class of organic compounds that possess both an amine and an alcohol functional group. um.edu.myalfa-chemistry.com This dual functionality allows them to exhibit the chemical reactivity of both amines and alcohols, making them highly versatile in organic synthesis. alfa-chemistry.com They can act as bases, nucleophiles, and ligands, and the hydroxyl group can participate in hydrogen bonding and be converted into other functional groups. um.edu.my

In advanced chemical systems, amino alcohol derivatives are crucial for a variety of reasons:

Asymmetric Catalysis: Chiral amino alcohols are widely used as ligands and auxiliaries in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. alfa-chemistry.comdiva-portal.org

Biologically Active Molecules: The amino alcohol motif is present in numerous biologically active molecules and pharmaceuticals. alfa-chemistry.comwikipedia.org For instance, many beta-blockers and adrenergic drugs contain this functional group. wikipedia.org

Material Science: They serve as monomers and cross-linking agents in the production of polymers with specific properties. For example, they are used in the synthesis of polyurethanes and epoxy resins. fishersci.bechemicalbook.com

Corrosion Inhibitors: The ability of the amine group to form a protective film on metal surfaces makes certain amino alcohols effective corrosion inhibitors. wikipedia.org

The utility of amino alcohols stems from their ability to be tailored for specific applications by modifying their structure. fishersci.com The distance between the amino and hydroxyl groups, as well as the nature of the substituents on the nitrogen and carbon atoms, all influence the compound's physical and chemical properties. um.edu.my

The Significance of Ethylenediamine-Based Scaffolds in Molecular Design

Ethylenediamine (B42938), a simple molecule with two primary amine groups, is a fundamental building block in chemistry. wikipedia.org Its derivatives, which form the basis of many complex molecules, are referred to as ethylenediamine-based scaffolds. These scaffolds are significant in molecular design for several key reasons:

Chelating Agents: The two nitrogen atoms of the ethylenediamine backbone can coordinate with metal ions, making them excellent chelating agents. This property is exploited in various applications, from industrial processes to the development of metal-based drugs.

Polymer Chemistry: The presence of two reactive amine groups allows ethylenediamine to act as a potent cross-linking agent in the formation of polymers, such as polyamides and polyurethanes. wikipedia.org This cross-linking imparts strength and thermal stability to the resulting materials. PAMAM dendrimers, a class of well-defined, highly branched polymers, are also derived from ethylenediamine. wikipedia.org

Heterocyclic Synthesis: Ethylenediamine is a common precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. wikipedia.org

Functionalization: The amine groups provide reactive sites for the attachment of various functional groups, allowing for the construction of complex molecules with desired properties. This "scaffolding" approach is a cornerstone of rational molecular design. mdpi.com

The derivatization of the ethylenediamine scaffold, for instance by introducing hydroxyl groups as in N-(2-Hydroxypropyl)ethylenediamine, further expands its utility by combining the properties of both the diamine and the amino alcohol.

Historical Trajectories and Evolution of Research on this compound

Early research likely focused on the fundamental reaction chemistry and the characterization of the resulting products. A German patent from the mid-20th century highlights the challenges in selectively producing specific derivatives like N,N,N',N'-Tetra-(2-hydroxyethyl)-ethylenediamine, indicating that controlling the degree of alkoxylation was a significant research problem. google.com

Over time, as the applications for polyfunctional molecules grew, so did the interest in compounds like this compound. Its utility as a building block for more complex molecules, such as surfactants and chelating agents, would have driven further investigation into its synthesis and properties. cymitquimica.com The synthesis of related structures, like N,N'-bis(2-hydroxypropyl)ethylenediamine and N,N,N'-tris(2-hydroxypropyl)ethylenediamine, demonstrates a systematic exploration of this class of compounds. prepchem.comprepchem.com

Contemporary research continues to explore the applications of this compound and its derivatives in areas like polymer science and coordination chemistry, building upon the foundational work of earlier chemists.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| This compound | 123-84-2 | C5H14N2O | 118.18 | Colorless to pale yellow liquid cymitquimica.com |

| N-(2-Hydroxyethyl)ethylenediamine | 111-41-1 | C4H12N2O | 104.15 | Clear, colorless to pale yellow liquid thermofisher.comsigmaaldrich.com |

| N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | 102-60-3 | C14H32N2O4 | 292.41 | Clear colorless to pale yellow viscous liquid chemicalbook.com |

Table 2: Applications of Ethylenediamine Derivatives in Chemical Research

| Compound | Key Applications |

| This compound | Synthesis of surfactants and chelating agents, building block for pharmaceuticals and agrochemicals. cymitquimica.com |

| N-(2-Hydroxyethyl)ethylenediamine | Intermediate for lube oil additives, fuel additives, chelating agents, surfactants, and fabric softeners. thermofisher.com Precursor for ionic liquids and ligand in coordination chemistry. sigmaaldrich.com |

| N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine | Catalyst for urethane (B1682113) foams, complexing agent, plasticizer, surfactant solubilizer, curing agent for epoxy resins, biological buffer. fishersci.be |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-aminoethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKVFRNCODQPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68072-46-8 | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50861764 | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with a slight ammoniacal odor; [Merck Index] | |

| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-84-2 | |

| Record name | N-(2-Hydroxypropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1CKV671F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Organic Chemistry of N 2 Hydroxypropyl Ethylenediamine

Established and Novel Synthetic Pathways for N-(2-Hydroxypropyl)ethylenediamine

The primary and most direct route to synthesizing this compound involves the reaction of ethylenediamine (B42938) with propylene (B89431) oxide. However, alternative pathways and catalytic enhancements play a crucial role in optimizing the synthesis for both yield and selectivity.

The principal industrial method for producing this compound is the nucleophilic addition of ethylenediamine to propylene oxide. wikipedia.org This reaction is a classic example of epoxide ring-opening under basic or nucleophilic conditions. The ethylenediamine, with its two nucleophilic nitrogen atoms, attacks one of the carbon atoms of the oxirane ring of propylene oxide.

Mechanism: The reaction proceeds via an SN2 mechanism. A lone pair of electrons from one of the nitrogen atoms of ethylenediamine acts as the nucleophile, attacking the less sterically hindered carbon of the propylene oxide ring. This leads to the opening of the three-membered ring and the formation of an alkoxide intermediate. A subsequent proton transfer, typically from another ethylenediamine molecule or a protic solvent if present, neutralizes the alkoxide to form the hydroxyl group, yielding the final this compound product.

The reaction can be represented as: C₂H₄(NH₂)₂ + C₃H₆O → H₂NCH₂CH₂NHCH₂CH(OH)CH₃

Kinetic and Thermodynamic Aspects: The reaction kinetics are influenced by several factors including temperature, pressure, and the molar ratio of the reactants. umich.edu The reaction is typically exothermic, and controlling the temperature is crucial to prevent runaway reactions and the formation of byproducts. The rate of reaction is dependent on the concentration of both ethylenediamine and propylene oxide.

A significant challenge in this synthesis is controlling the degree of substitution. Since the product, this compound, still contains a reactive secondary amine, it can react further with propylene oxide to form di-, tri-, and even tetra-substituted products like N,N'-bis(2-hydroxypropyl)ethylenediamine and N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine. prepchem.comchemicalbook.com To favor the mono-substituted product, a high molar excess of ethylenediamine is typically used.

| Parameter | Influence on Reaction |

| Temperature | Higher temperatures increase the reaction rate but can also promote side reactions and polysubstitution. researchgate.net |

| Molar Ratio | A high excess of ethylenediamine relative to propylene oxide favors the formation of the mono-substituted product. |

| Catalyst | While often performed without a catalyst, acidic or basic catalysts can influence the rate and selectivity. Water can also act as a catalyst. researchgate.net |

| Pressure | The reaction is often carried out under pressure to maintain the liquid phase at the desired reaction temperature. wikipedia.org |

An alternative, though less common, synthetic approach could involve derivatives of ethyleneimine (aziridine). While direct documentation for this compound synthesis via this route is scarce, a plausible pathway can be proposed based on the known reactivity of aziridines. This would likely involve the reaction of an N-substituted aziridine (B145994) with a suitable nucleophile or the ring-opening of aziridine itself followed by subsequent functionalization.

A hypothetical route could involve the reaction of 2-methylaziridine (B133172) with ethylenediamine. However, controlling the selectivity and preventing polymerization of the aziridine would be significant challenges. Another possibility is the reaction of an N-aminoethyl-substituted aziridine with a methyl-containing organometallic reagent, though this would be a more complex and less direct approach.

Heterogeneous catalysts, such as certain metal oxides or supported metal catalysts, can provide active sites that favor the mono-alkylation of the amine. researchgate.net These catalysts can offer advantages in terms of easy separation from the reaction mixture and potential for reuse. For instance, catalysts based on nickel or copper have been shown to be effective in the N-alkylation of amines with alcohols, a related transformation. researchgate.net In the context of the propylene oxide reaction, a catalyst could work by temporarily blocking one of the amine groups or by modulating the reactivity of the primary versus the secondary amine product.

Homogeneous catalysts, such as specific acid or base catalysts, can also be used. A mild acidic catalyst could protonate the propylene oxide, activating it for nucleophilic attack. However, this could also protonate the ethylenediamine, reducing its nucleophilicity. A carefully chosen catalyst system is therefore essential to balance these effects and achieve the desired selectivity.

Purification and Isolation Techniques for High-Purity this compound

Following the synthesis, the reaction mixture typically contains the desired product along with unreacted starting materials, the catalyst (if used), and various byproducts resulting from polysubstitution. Therefore, robust purification and isolation techniques are necessary to obtain this compound in high purity.

Distillation is a primary method for purifying this compound, taking advantage of differences in boiling points between the components of the reaction mixture. savemyexams.com Given that the product is an amino alcohol, it has a relatively high boiling point and contains both amine and hydroxyl functional groups, which can lead to the formation of azeotropes, particularly with water or the starting materials. iupac.orgjustia.com

Fractional Vacuum Distillation: To separate this compound from the higher-boiling polysubstituted products and the lower-boiling unreacted ethylenediamine, fractional distillation under reduced pressure (vacuum distillation) is employed. prepchem.com Lowering the pressure reduces the boiling points of the compounds, allowing distillation to occur at lower temperatures and preventing thermal decomposition of the product.

Extractive Distillation: In cases where simple fractional distillation is insufficient due to close boiling points or the formation of azeotropes, extractive distillation can be utilized. processingmagazine.com This technique involves adding a high-boiling solvent to the mixture that alters the relative volatilities of the components, making separation easier. The choice of solvent is critical and depends on its interaction with the different components of the mixture.

Advanced distillation technologies, such as the use of columns with high-efficiency packing materials or divided-wall columns, can further enhance the separation efficiency and reduce energy consumption. numberanalytics.comresearchgate.net

For achieving very high purity, especially on a laboratory scale, recrystallization and chromatographic methods are valuable techniques.

Recrystallization: If the synthesized this compound can be obtained as a solid or a solid derivative, recrystallization is an effective purification method. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, while impurities remain dissolved in the solvent. The choice of solvent is crucial for successful recrystallization.

Chromatographic Purification: Chromatographic methods offer excellent separation capabilities based on the differential partitioning of compounds between a stationary phase and a mobile phase. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for both the analysis and purification of compounds like this compound. sigmaaldrich.comnih.gov Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, can effectively separate the mono-substituted product from the more polar ethylenediamine and the less polar polysubstituted byproducts. Preparative HPLC can be used to isolate high-purity fractions of the target compound. Derivatization of the amine groups can sometimes be used to improve detection and separation. sigmaaldrich.comhelsinki.fi

Gas Chromatography (GC): Gas chromatography is another potential method, particularly for analytical purposes to check the purity of the distilled fractions. Due to the high boiling point and polarity of this compound, derivatization to a more volatile and less polar compound may be necessary before GC analysis. nih.gov

| Purification Technique | Principle | Application for this compound |

| Fractional Vacuum Distillation | Separation based on boiling point differences at reduced pressure. | Primary method for industrial scale purification; separates from starting materials and polysubstituted byproducts. prepchem.com |

| Extractive Distillation | Use of a solvent to alter relative volatilities. | Used for difficult separations involving azeotropes or close-boiling components. processingmagazine.com |

| Recrystallization | Purification based on differences in solubility. | Applicable if the compound or a derivative is a solid; for achieving high purity. google.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between phases. | High-resolution separation for analytical and preparative purposes to obtain very pure samples. nih.gov |

Chemical Reactivity and Derivatization of this compound

The presence of primary and secondary amine groups, alongside a secondary hydroxyl group, imparts a versatile reactivity to this compound, making it a valuable intermediate in chemical synthesis.

Oxidative Transformations of the Hydroxyl Group

The secondary hydroxyl group in this compound is susceptible to oxidation to form the corresponding ketone, N-(2-oxopropyl)ethylenediamine. This transformation can be achieved using a variety of oxidizing agents common in organic synthesis. While specific studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the general principles of alcohol oxidation.

Common oxidizing agents and the expected products are detailed in the table below. The choice of reagent is crucial to avoid undesired side reactions, such as cleavage of the C-C bond or oxidation of the amine groups.

| Oxidizing Agent | Expected Product | Reaction Conditions |

| Pyridinium chlorochromate (PCC) | N-(2-oxopropyl)ethylenediamine | Anhydrous conditions, typically in dichloromethane (B109758) (CH₂Cl₂) |

| Swern Oxidation (DMSO, oxalyl chloride, triethylamine) | N-(2-oxopropyl)ethylenediamine | Low temperature (-78 °C to room temperature) |

| Dess-Martin periodinane (DMP) | N-(2-oxopropyl)ethylenediamine | Room temperature, in a chlorinated solvent |

It is important to note that in the case of the related compound, N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol, general oxidation can lead to the formation of corresponding oxides.

Reductive Modifications of Amine Functionalities

The amine functionalities in this compound are in their reduced state. However, they can be modified through reductive amination. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form a Schiff base or imine intermediate, which is then reduced in situ to a more substituted amine. This reaction is a powerful tool for introducing a wide variety of substituents onto the nitrogen atoms.

A general scheme for the reductive amination of the primary amine group of this compound is presented below:

Step 1: Imine Formation R'CHO + H₂N-CH₂CH₂-NH-CH₂CH(OH)CH₃ ⇌ R'CH=N-CH₂CH₂-NH-CH₂CH(OH)CH₃ + H₂O

Step 2: Reduction R'CH=N-CH₂CH₂-NH-CH₂CH(OH)CH₃ + [H] → R'CH₂-NH-CH₂CH₂-NH-CH₂CH(OH)CH₃

Common reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).

Nucleophilic Substitution Reactions at Amine and Hydroxyl Centers

Both the amine and hydroxyl groups of this compound are nucleophilic and can participate in substitution reactions.

At the Amine Centers: The primary and secondary amines are excellent nucleophiles and readily react with electrophiles such as alkyl halides, acyl chlorides, and epoxides. A prominent example of this reactivity is the synthesis of more substituted derivatives like N,N'-bis(2-hydroxypropyl)ethylenediamine, N,N,N'-tris(2-hydroxypropyl)ethylenediamine, and N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) through the reaction of ethylenediamine with propylene oxide. In these reactions, the nitrogen atoms of ethylenediamine act as nucleophiles, attacking the electrophilic carbon of the epoxide ring, leading to its opening and the formation of a new C-N bond and a hydroxyl group.

At the Hydroxyl Center: The hydroxyl group can also act as a nucleophile, although it is generally less nucleophilic than the amines. To enhance its reactivity, it can be deprotonated with a base to form an alkoxide. A more common transformation is the conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, to facilitate subsequent nucleophilic substitution by other nucleophiles. Mechanochemical methods have been developed for the nucleophilic substitution of alcohols, which could be applicable here. nih.gov

| Electrophile | Functional Group Targeted | Product Type |

| Alkyl Halide (R-X) | Amines | N-alkylated derivatives |

| Acyl Chloride (RCOCl) | Amines | N-acylated derivatives (amides) |

| Epoxide | Amines | β-hydroxyamine derivatives (e.g., formation of Quadrol from ethylenediamine) |

| Tosyl Chloride | Hydroxyl | Tosylate ester (activates the hydroxyl group for substitution) |

Multi-Component Reactions and Complex Molecule Synthesis Utilizing this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. sigmaaldrich.com The presence of two distinct nucleophilic centers (amine and hydroxyl) makes this compound a potentially valuable building block in MCRs.

While specific MCRs involving this compound are not widely reported, its structural motif, containing a diamine functionality, suggests its potential application in reactions such as the Ugi or Passerini reactions after appropriate functionalization. For instance, its diamine core is analogous to the ethylenediamine used in the synthesis of heterocyclic scaffolds. rsc.org The general principle of MCRs often involves the in-situ formation of an intermediate that then reacts with other components. The amine groups of this compound could readily form imines with aldehydes, which could then be trapped by other nucleophiles or participate in cycloaddition reactions.

The versatility of this compound as a building block is further demonstrated by its use in the synthesis of polymers and coordination complexes. For example, the tetrasubstituted derivative, Quadrol, is a key monomer in the production of polyurethane foams and self-healing polymers. sigmaaldrich.com It also acts as a chelating agent for various metal ions, forming stable complexes. researchgate.net

Coordination Chemistry and Metal Ion Complexation with N 2 Hydroxypropyl Ethylenediamine

Principles of Ligand Design for N-(2-Hydroxypropyl)ethylenediamine

The structure of this compound, featuring an ethylenediamine (B42938) backbone with a 2-hydroxypropyl substituent, provides a unique combination of donor atoms and structural flexibility, making it an effective ligand for a variety of metal ions.

Chelation Capacity and Denticity of Amine-Alcohol Functionalities

This compound contains three potential donor atoms: two nitrogen atoms from the ethylenediamine moiety and one oxygen atom from the hydroxyl group. This allows it to act as a chelating ligand, binding to a single metal ion through multiple donor sites to form stable ring structures.

The denticity, or number of donor groups that bind to the central metal atom, can vary. The molecule can function as a bidentate ligand, coordinating through the two nitrogen atoms of the ethylenediamine backbone, which is a well-known bidentate chelating ligand. wikipedia.orgbozok.edu.truludag.edu.tr In this mode, the hydroxyl group may not be involved in the primary coordination sphere but can influence the complex's properties through hydrogen bonding. bozok.edu.truludag.edu.tr

Alternatively, it can act as a tridentate N,N,O-donor ligand, where both nitrogen atoms and the hydroxyl oxygen atom coordinate to the metal center. This tripodal conformation creates two stable five-membered chelate rings, enhancing the stability of the resulting metal complex. researchgate.net The involvement of the hydroxyl group in coordination often depends on the pH of the solution and the nature of the metal ion.

Steric and Electronic Factors Influencing Coordination

The coordination behavior of this compound is governed by both steric and electronic effects.

Steric Factors: The presence of the 2-hydroxypropyl group introduces more steric bulk compared to the simpler N-(2-hydroxyethyl)ethylenediamine. This steric hindrance can influence the geometry of the resulting metal complex and the number of ligands that can coordinate to a single metal ion. The flexible ethylenediamine backbone and the rotatable C-C and C-N bonds allow the ligand to adopt various conformations to minimize steric strain when binding to different metal ions.

Electronic Factors: The nitrogen and oxygen atoms in the ligand are electron-donating Lewis bases, readily providing their lone pairs of electrons to form coordinate bonds with electron-accepting metal ions (Lewis acids). The basicity of the amine groups makes them strong donor sites. The coordination of the hydroxyl group can be facilitated by the deprotonation of the alcohol in basic media, turning it into a stronger, negatively charged alkoxide donor.

Formation and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a metal salt in a suitable solvent. nih.govnih.gov The resulting complexes can be isolated as crystalline solids and characterized to determine their structure and properties.

Complexation Studies with Diverse Transition Metal Ions

Research has demonstrated the ability of this compound and its derivatives to form stable complexes with a range of transition metal ions.

Copper(II): Copper(II) readily forms complexes with ethylenediamine-based ligands. jocpr.comacs.orgrsc.org Studies on the related N-(2-hydroxyethyl)ethylenediamine show the formation of mononuclear complexes where the ligand acts as a bidentate N,N-donor. bozok.edu.truludag.edu.trresearchgate.net In some cases, polymeric structures can be formed where cyano groups bridge metal centers. researchgate.net The geometry around the Cu(II) ion in these complexes is often distorted octahedral. researchgate.netresearchgate.net

Nickel(II): Nickel(II) forms well-defined complexes with ligands containing ethylenediamine. nih.gov With N-(2-hydroxyethyl)ethylenediamine, mononuclear, octahedrally coordinated Ni(II) complexes have been synthesized. bozok.edu.truludag.edu.trresearchgate.net

Zinc(II) and Cadmium(II): These d¹⁰ metal ions also form stable complexes. For instance, a Zn(II) complex with a related ligand was found to have a six-coordinated structure where the ligand acts in a tridentate fashion. researchgate.net Cadmium(II) has been shown to form a mononuclear, octahedrally coordinated complex with N-(2-hydroxyethyl)ethylenediamine acting as a bidentate ligand. bozok.edu.truludag.edu.trresearchgate.net

Determination of Metal-Ligand Stoichiometries

The stoichiometry of the metal complexes is a crucial aspect of their characterization and is typically determined through methods like elemental analysis and single-crystal X-ray diffraction. jocpr.comresearchgate.netresearchgate.net The stoichiometry is often influenced by the metal ion's charge, size, and coordination number preference, as well as the reaction conditions. Common stoichiometries for complexes with this compound and similar ligands are 1:1 and 1:2 (Metal:Ligand).

| Metal Ion | Ligand | Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | N-(2-hydroxyethyl)ethylenediamine | 1:2 | Octahedral | bozok.edu.truludag.edu.trresearchgate.net |

| Ni(II) | N-(2-hydroxyethyl)ethylenediamine | 1:2 | Octahedral | bozok.edu.truludag.edu.trresearchgate.net |

| Cd(II) | N-(2-hydroxyethyl)ethylenediamine | 1:2 | Octahedral | bozok.edu.truludag.edu.trresearchgate.net |

| Zn(II) | N-(2-hydroxyethyl)ethylenediamine | 1:2 | Octahedral | researchgate.net |

| Mn(II) | N-(2-hydroxyethyl)ethylenediamine | 1:2 | Octahedral | bozok.edu.truludag.edu.trresearchgate.net |

Spectroscopic Investigations of Coordination Environments

Spectroscopic techniques are indispensable for elucidating the coordination environment of the metal ions in these complexes. cube-synergy.eu

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of ligand coordination. The shifting of vibrational bands corresponding to the N-H, O-H, and C-N groups upon complexation indicates their involvement in bonding with the metal ion. For example, a shift in the N-H stretching vibrations to lower frequencies is a classic indicator of the coordination of the amine groups. jocpr.commdpi.com

UV-Visible (UV-Vis) Spectroscopy: This technique is particularly useful for studying complexes of transition metals with unfilled d-orbitals. The absorption bands in the visible region, which correspond to d-d electronic transitions, are sensitive to the coordination geometry of the metal ion (e.g., octahedral or tetrahedral). jocpr.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes such as those of Zn(II) or Cd(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the complex in solution. The disappearance or shift of signals for protons of the NH and OH groups upon complexation confirms coordination. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic species like Cu(II) complexes. It can provide information on the oxidation state, coordination geometry, and the nature of the metal-ligand bonds. cube-synergy.eu

| Technique | Information Obtained | Key Observations |

|---|---|---|

| IR Spectroscopy | Identification of coordinated donor groups | Shift in ν(N-H), ν(O-H), and ν(C-N) bands upon complexation. jocpr.com |

| UV-Vis Spectroscopy | Coordination geometry of the metal ion | Analysis of d-d transition bands. jocpr.commdpi.com |

| NMR Spectroscopy | Structure of diamagnetic complexes in solution | Chemical shifts and disappearance of labile proton signals (NH, OH). mdpi.com |

| EPR Spectroscopy | Oxidation state and geometry for paramagnetic complexes (e.g., Cu(II)) | Provides g-values and hyperfine coupling constants characteristic of the coordination environment. cube-synergy.eu |

UV-Vis Spectrophotometry for Complex Formation

UV-Visible spectrophotometry is a fundamental technique used to detect and study the formation of metal complexes in solution. The formation of a complex between this compound and a metal ion is often accompanied by a change in the electronic spectrum of the metal ion or the ligand.

When a d-block metal ion complexes with the ligand, the d-d electronic transitions of the metal are altered, leading to a change in the color of the solution and a shift in the absorption bands in the visible region. For instance, the complexation of copper(II) ions with amine ligands typically results in a significant blue shift of the d-d transition band compared to the aquated Cu(II) ion. The UV-Vis spectra of complexes can exhibit peaks that can be assigned to the transfer of electrons between the coordinated ligand and the metal d-orbitals. rsc.org

The process of complex formation can be monitored by titrating a solution of the metal ion with the ligand and recording the UV-Vis spectrum at each addition. The appearance of new absorption bands or isosbestic points—wavelengths where the absorbance does not change—provides evidence for the formation of one or more complex species in equilibrium. By analyzing the changes in absorbance as a function of the ligand concentration, it is possible to determine the stoichiometry of the complex and to calculate its formation constant. For example, studies on similar ethylenediamine-based ligands have used this method to confirm the formation of metal complexes and to study their properties. rsc.orgeuropeanreview.orgajol.info

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying metal complexes that contain unpaired electrons, i.e., paramagnetic species. libretexts.orgnih.gov It provides detailed information about the electronic structure and the coordination environment of the paramagnetic metal center. libretexts.orgfarmaceut.orgresearchgate.net

For complexes of this compound with paramagnetic ions such as copper(II), EPR spectroscopy is particularly informative. researchgate.netnih.gov The EPR spectrum is characterized by the g-tensor and the hyperfine coupling tensor, which are sensitive to the geometry of the complex and the nature of the donor atoms. researchgate.net For instance, the EPR spectra of Cu(II) complexes can distinguish between different coordination geometries, such as square planar, tetrahedral, or octahedral. researchgate.netresearchgate.net The analysis of the superhyperfine structure, which arises from the interaction of the unpaired electron with the nuclear spins of the ligand donor atoms (e.g., nitrogen), can confirm the coordination of the ligand to the metal ion. nih.gov

In frozen solutions, the EPR spectra of copper(II) complexes often show axial or rhombic symmetry, allowing for the determination of g-parallel (g∥) and g-perpendicular (g⊥) components. These parameters, along with the parallel hyperfine coupling constant (A∥), can provide insights into the degree of covalency of the metal-ligand bonds and the nature of the ground electronic state of the copper(II) ion. libretexts.orgrsc.org Studies on copper(II) complexes with similar amine and alcohol-containing ligands have utilized EPR to characterize the coordination sphere and electronic properties of the metal center. researchgate.netresearchgate.net

Structural Elucidation of Coordination Compounds (e.g., X-ray Crystallography)

The structural analysis of metal complexes with this compound and its derivatives reveals how the ligand coordinates to the metal center. For instance, in a related complex, N,N,N′,N′-tetrakis(2-hydroxypropyl) ethylenediamine (edtp), was found to coordinate to a Cobalt(II) ion in a pentadentate fashion, utilizing the two nitrogen atoms and three of the four hydroxyl groups. researchgate.net The resulting coordination geometry around the Co(II) ion was a distorted octahedron, with the sixth coordination site occupied by a chloride ion. researchgate.net

In another example involving complexes of the related ligand N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (HPEN) with alkali and alkaline earth metals, X-ray crystallography revealed a variety of coordination modes. nih.gov For example, with the high charge density Ca(2+), monomeric complexes are formed where the metal ion is eight-coordinated. nih.gov With the larger Ba(2+), dimeric complexes with bridging water molecules are observed. nih.gov These studies highlight the conformational flexibility of the ligand and its ability to accommodate metal ions of different sizes and charges.

Table 1: Selected Crystallographic Data for a Cobalt(II) Complex with N,N,N′,N′-tetrakis(2-hydroxypropyl) ethylenediamine (edtp)

| Parameter | Value |

| Empirical Formula | C₁₄H₃₃ClCoN₃O₈ |

| Formula Weight | 466.82 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.2511(10) |

| b (Å) | 9.8541(12) |

| c (Å) | 13.2774(16) |

| α (°) | 96.375(7) |

| β (°) | 97.284(7) |

| γ (°) | 96.749(7) |

| Volume (ų) | 1054.7(2) |

| Z | 2 |

| Data sourced from a study on a Cobalt(II) complex with N,N,N′,N′-tetrakis(2-hydroxypropyl) ethylenediamine. researchgate.net |

Solution Equilibria and Stability of this compound Complexes

Understanding the behavior of this compound and its metal complexes in solution is crucial for many of its applications. This involves studying the protonation equilibria of the ligand itself and the thermodynamic and kinetic stability of its metal complexes.

Potentiometric Titration for Proton Dissociation Constants (pKa)

This compound is a polybasic ligand, meaning it can accept more than one proton. The proton dissociation constants (pKa values) quantify the acidity of the protonated forms of the ligand. These values are typically determined by potentiometric titration, where a solution of the ligand is titrated with a strong acid or base, and the pH is monitored.

The ethylenediamine backbone contains two nitrogen atoms that can be protonated. The pKa values reflect the step-wise deprotonation of the fully protonated ligand. For ethylenediamine itself, the log K values for protonation are approximately 9.9 and 7.5. researchgate.net The hydroxypropyl group on this compound can influence these values through electronic and steric effects. A predicted pKa value for this compound is approximately 14.83, likely corresponding to the deprotonation of the hydroxyl group under strongly basic conditions. chemicalbook.com The pKa values for the amine protons are expected to be in a similar range to those of other substituted ethylenediamines. researchgate.netindiana.edu For the related compound N,N,N',N'-tetrakis-(2-hydroxypropyl)-ethylenediamine, the protonation constants (log K) have been reported as pK₁ = 4.30 and pK₂ = 8.99. researchgate.net

Kinetic and Thermodynamic Parameters of Complex Formation

The thermodynamic stability of a metal complex is quantified by its stability constant (or formation constant), while the kinetic parameters describe the rates at which the complex forms and dissociates. mdpi.com

Thermodynamics: The stability constants of metal complexes with this compound can be determined by various methods, including potentiometry and spectrophotometry. These constants provide a measure of the strength of the metal-ligand interaction. For example, studies on the complexation of silver(I) ions with the related ligand N,N,N',N'-tetrakis-(2-hydroxypropyl)-ethylenediamine (Quadrol) have shown the formation of multiple complex species, including AgHQ²⁺, AgQ⁺, and AgQ(OH), with logarithmic stability constants (log β) of 1.7, 5.7, and 6.3, respectively. researchgate.net The high stability of these complexes is attributed to the chelate effect, where the multidentate ligand forms multiple bonds to the metal ion, resulting in a more stable complex than if the same number of donor atoms were present on separate monodentate ligands.

Kinetics: The rates of formation of metal complexes with chelating ligands like this compound can be studied using techniques such as stopped-flow spectrophotometry. The mechanism of complex formation often involves a rapid initial binding of one of the donor atoms, followed by a slower ring-closing step to form the chelate ring. Studies on the kinetics of complex formation between copper(II) and ethylenediamine have shown that the reaction rates are relatively high and can involve different pathways depending on the pH and the protonation state of the ligand. rsc.org The presence of the hydroxypropyl group can influence the reaction rates through steric hindrance or by providing an additional coordination site.

Catalytic Applications of Metal-N-(2-Hydroxypropyl)ethylenediamine Complexes

Metal complexes are widely used as catalysts in a variety of organic reactions and industrial processes. The ligand plays a crucial role in tuning the reactivity of the metal center, influencing its catalytic activity and selectivity. While specific catalytic applications of this compound complexes are an emerging area of research, the catalytic potential of related ethylenediamine-based ligands is well-established.

Complexes of N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine and its derivatives are used as catalysts in the production of polyurethane foams. thermofisher.comfishersci.cachemicalbook.com In these applications, the amine groups of the ligand are thought to catalyze the reaction between isocyanates and polyols.

Furthermore, palladium complexes of the related ligand N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine have been shown to be highly efficient catalysts for the Suzuki-Miyaura cross-coupling reaction in water. researchgate.netsigmaaldrich.com This reaction is a powerful tool for the formation of carbon-carbon bonds in organic synthesis. The hydroxyl groups on the ligand enhance the water solubility of the catalyst, allowing the reaction to be performed in an environmentally friendly solvent. Given the structural similarities, it is plausible that palladium complexes of this compound could also exhibit catalytic activity in similar transformations. The ability of the ligand to form stable complexes with a variety of transition metals suggests potential applications in other areas of catalysis, such as oxidation and reduction reactions.

Polymer Science and Advanced Materials Applications of N 2 Hydroxypropyl Ethylenediamine

N-(2-Hydroxypropyl)ethylenediamine as a Polymer Building Block and Cross-linking Agent

The dual functionality of this compound makes it a valuable monomer in the synthesis of complex polymer architectures. It can act as a chain extender and a cross-linker, contributing to the final properties of the polymer network.

In polyurethane (PU) synthesis, this compound serves as a crucial component. It is used as a cross-linking agent and catalyst in the production of polyurethane foams, coatings, and adhesives. chemicalbook.com The presence of this compound allows for precise control over the crosslink density of the resulting polyurethane. By adjusting the concentration of this compound, the degree of cross-linking can be modified, which in turn influences the mechanical properties, thermal stability, and solvent resistance of the final PU product. google.comcoating.com.tw For instance, a higher concentration of the cross-linking agent leads to a more rigid and robust material, while a lower concentration results in a more flexible and elastic polymer. mdpi.com This tunability is essential for producing polyurethanes for a wide array of applications, from flexible foams in furniture to durable coatings for industrial use.

| Property Affected by Crosslink Density | Effect of Increasing this compound Concentration |

| Hardness | Increases |

| Tensile Strength | Increases rsc.org |

| Swelling Ratio | Decreases mdpi.com |

| Water Resistance | Improves carbodiimide.com |

| Chemical Resistance | Improves coating.com.tw |

This table illustrates the general trends observed when increasing the concentration of this compound in a polyurethane formulation.

The cross-linking capabilities of this compound stem from the reactivity of its two distinct functional groups: the tertiary amine groups and the hydroxyl groups. sigmaaldrich.comsigmaaldrich.com

Hydroxyl Groups: The four hydroxyl (-OH) groups are the primary sites for reaction with isocyanate (-NCO) groups to form urethane (B1682113) linkages. mallakchemicals.com Each hydroxyl group can react with an isocyanate group, leading to the formation of a three-dimensional, cross-linked polymer network. This multi-functionality is key to creating a densely cross-linked and stable polyurethane structure.

The combination of catalytic amine groups and reactive hydroxyl groups in a single molecule makes this compound a highly efficient and effective cross-linking agent in polyurethane chemistry.

Development of Functional Polymeric Materials

The integration of this compound into polymer structures enables the development of advanced materials with specific functionalities for a range of applications.

This compound is utilized in the synthesis of biocompatible hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water. nih.gov These hydrogels are designed to mimic the natural extracellular matrix, providing a supportive environment for cell growth and proliferation. sigmaaldrich.comsigmaaldrich.com The compound can be used as a cross-linking agent to create hydrogels that are biocompatible and support the growth of neural cells. sigmaaldrich.comsigmaaldrich.com The ability to control the crosslink density allows for the tuning of the hydrogel's mechanical properties and diffusivity, which are critical for applications such as tissue engineering and drug delivery. mdpi.comresearchgate.net Research has shown that hydrogels based on polymers like poly[N-(2-hydroxypropyl) methacrylamide] (PHPMA) exhibit excellent biocompatibility and are being explored for various biomedical uses. mdpi.comnih.govresearchgate.net

| Biomedical Application | Role of this compound-based Hydrogels | Key Properties |

| Tissue Engineering | Provides a scaffold for cell growth and tissue regeneration. sigmaaldrich.comsigmaaldrich.com | Biocompatibility, controlled porosity, appropriate mechanical strength. nih.gov |

| Drug Delivery | Acts as a carrier for the controlled release of therapeutic agents. | Biocompatibility, tunable swelling behavior, biodegradability. nih.govnih.gov |

| Wound Dressing | Creates a moist environment conducive to healing. nih.gov | High water retention, biocompatibility, flexibility. nih.gov |

This table summarizes the role and key properties of this compound-based hydrogels in various biomedical fields.

This compound is also incorporated into other thermosetting resins, such as epoxy resins, where it functions as a curing agent. fishersci.be Its amine groups react with the epoxide rings of the epoxy resin, leading to a highly cross-linked and durable material. The resulting epoxy resins exhibit enhanced mechanical properties, chemical resistance, and thermal stability.

Furthermore, this compound is a precursor in the preparation of self-healing carbon fiber reinforced polymers (CFRPs). chemicalbook.comsigmaaldrich.com These advanced composites have the ability to repair damage thermally, extending their service life and improving their reliability in demanding applications.

The properties of this compound make it a valuable component in the formulation of high-performance coatings and adhesives. chemicalbook.comsigmaaldrich.com In coatings, it contributes to improved hardness, chemical resistance, and adhesion to various substrates. coating.com.tw It is used in the production of polyurethane coatings and can be found in additives for paint. chemicalbook.comfishersci.be

In adhesives and sealant chemicals, it enhances the bonding strength and durability of the adhesive joint. fishersci.ca Its ability to form strong cross-linked networks is particularly beneficial for structural adhesives that require high load-bearing capacity. The use of this compound in these formulations allows for the development of products with superior performance characteristics tailored to specific industrial needs.

Structure-Property Relationship Studies in this compound-Derived Polymers

The incorporation of N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine into polymer matrices has a profound and predictable impact on their thermal and mechanical characteristics. The degree of crosslinking, which is directly related to the concentration of this amine, is a primary determinant of the final properties of the polymer.

Research Findings:

The fundamental principle governing the structure-property relationship in polymers crosslinked with N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine is that an increase in crosslink density leads to a more constrained network structure. This restriction of polymer chain mobility results in a number of measurable changes in the material's behavior.

Thermal Properties:

A key thermal property influenced by crosslinking is the glass transition temperature (Tg) . The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. Research has consistently shown that increasing the concentration of the crosslinking agent, such as N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine, leads to a higher Tg. rsc.orgresearchgate.netresearchgate.net This is because the increased number of crosslinks reduces the free volume within the polymer network and hinders the cooperative segmental motion of the polymer chains, requiring more thermal energy to induce the transition. For instance, studies on polyurethane networks have demonstrated a clear trend of increasing Tg with higher concentrations of a triol crosslinker, a principle that directly applies to the tetrafunctional N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine. researchgate.netresearchgate.net

Mechanical Properties:

The mechanical integrity of a polymer, including its strength, stiffness, and elasticity, is also heavily dependent on the degree of crosslinking. As the concentration of N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine increases, the resulting polymer typically exhibits:

Increased Tensile Strength and Modulus: The higher crosslink density creates a more rigid network that can withstand greater stress before failing. The elastic modulus, a measure of the material's stiffness, also increases as the polymer becomes less flexible. rsc.orgresearchgate.net

Improved Tear Strength: The interconnected network created by the crosslinker makes it more difficult for a tear to propagate through the material. rsc.org

These general principles are supported by numerous studies on various thermosetting polymer systems, including polyurethanes and epoxy resins. researchgate.netresearchgate.netzenodo.org

Data from Research on a Model Polyurethane System:

To illustrate these relationships with specific data, the following table presents findings from a study on a polyurethane system where the concentration of a triol crosslinker was varied. While not N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine itself, the principles of how a multi-functional crosslinker affects polymer properties are directly comparable. The study systematically altered the triol concentration and measured the resulting thermal and mechanical properties.

Table 1: Effect of Crosslinker Concentration on Polyurethane Properties

| Triol Concentration (mol %) | Glass Transition Temperature (Tg) (°C) | Elastic Modulus at Tg+40°C (MPa) |

| 10 | -50 | 1.5 |

| 30 | -40 | 3.0 |

| 50 | -30 | 5.5 |

| 70 | -20 | 8.0 |

Data adapted from a study on the effects of chemical crosslinking on the thermal and dynamic mechanical properties of a polyurethane system. researchgate.netresearchgate.net

The data clearly demonstrates that as the concentration of the crosslinking agent increases, both the glass transition temperature and the elastic modulus of the polyurethane rise significantly. This quantitative evidence underscores the direct and predictable relationship between the amount of crosslinker used and the resulting polymer properties. The four reactive hydroxyl groups on N,N,N′,N′-Tetrakis(2-Hydroxypropyl)ethylenediamine would be expected to produce an even more pronounced effect on crosslink density compared to a triol at equivalent molar concentrations.

Biological and Biomedical Research Investigations of N 2 Hydroxypropyl Ethylenediamine

Molecular Interactions with Biomolecules

The molecular structure of N-(2-Hydroxypropyl)ethylenediamine, featuring both a hydroxyl and two amine functional groups, suggests its potential to interact with various biomolecules. These interactions are fundamental to understanding its biological effects.

Studies on Enzyme Interactions and Modulation

Currently, there is a lack of specific research in the public domain detailing the direct interactions of this compound with enzymes or its capacity to modulate their activity.

However, studies on the related compound, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine, also known as Quadrol, indicate that its four hydroxyl groups enable it to chelate metal ions. This chelation can, in turn, influence the activity of various metalloenzymes by modulating the availability of essential metal ion cofactors. Further research is needed to determine if this compound exhibits similar properties.

Investigations of Protein Modifications and Binding

Hydrogen Bonding Mechanisms with Biological Systems

The presence of hydrogen bond donors (the hydroxyl and amine groups) and acceptors (the nitrogen and oxygen atoms) in this compound suggests its capability to form hydrogen bonds with biological macromolecules. biocompare.com Such interactions are crucial in the structure and function of biological systems. biocompare.com However, specific investigations into the hydrogen bonding mechanisms of this compound within biological contexts have not been reported.

Biocompatibility and Cellular Responses in Vitro

The assessment of how a compound affects cellular behavior is a critical aspect of its biomedical potential. This section reviews the available information on the in vitro biocompatibility and cellular responses to this compound and its derivatives.

Assessment of Cell Adhesion and Spreading

There is currently no specific data available on the assessment of cell adhesion and spreading in the presence of this compound.

In contrast, studies on materials incorporating the related compound, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), have shown that hydrogels created with this crosslinking agent can support the growth of neural cells by providing a supportive environment that guides cell adhesion and outgrowth. The positive charge from amine groups, such as those in ethylenediamine (B42938) derivatives, can attract negatively charged biomolecules like proteins, which can promote cell adhesion.

Evaluation of Cell Proliferation and Viability

Specific data evaluating the direct effect of this compound on cell proliferation and viability is not available in the current body of scientific literature. A Safety Data Sheet for the compound indicates it can cause severe skin burns and eye damage and may lead to respiratory irritation, but it does not provide specific cytotoxicity data such as LC50 or IC50 values. chemicalbook.com The document also states that no data is available regarding its potential for germ cell mutagenicity, carcinogenicity, or reproductive toxicity. chemicalbook.com

For the related compound, N,N,N',N'-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), hydrogels formulated with it have been shown to promote cell proliferation, particularly of neural cells.

Advanced Drug Delivery Systems Incorporating this compound Moieties

The incorporation of this compound and its derivatives into polymeric structures has been a subject of investigation for creating advanced drug delivery systems. The unique chemical properties of this compound, featuring both hydroxyl and amine functionalities, allow it to serve as a versatile building block or crosslinking agent in the synthesis of biocompatible polymers. sigmaaldrich.comsigmaaldrich.com These polymers are designed to improve the therapeutic efficacy of drugs by enhancing solubility, stability, and enabling controlled release. ui.ac.idrsc.org

Design and Synthesis of Polymeric Drug Conjugates

The design of polymeric drug conjugates is a strategic approach to improve the pharmacological properties of therapeutic agents. The foundational concept, often referred to as the Ringsdorf model, involves a biocompatible polymer backbone to which a drug is covalently attached, usually via a linker. ui.ac.idnih.gov This structure can also include solubilizing agents and targeting moieties to direct the conjugate to specific cells or tissues. nih.gov While much of the foundational work in this area has focused on carriers like N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, the principles are broadly applicable to other hydrophilic polymers. nih.govnih.gov

N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine, a derivative also known as Quadrol, is utilized as a monomer and crosslinking agent in the synthesis of polymers for biomedical applications. sigmaaldrich.comsigmaaldrich.com Its multiple hydroxyl and amine groups make it suitable for producing materials like polyurethanes and hydrogels. sigmaaldrich.comsigmaaldrich.com For instance, it can be used to create covalently cross-linked, amorphous shape-memory polyurethane (SMPU) foams intended for biomedical uses. sigmaaldrich.com It also serves as a precursor in creating hydrogels that are biocompatible and can support the growth of cells, acting as a substitute for the natural extracellular matrix (ECM). sigmaaldrich.comsigmaaldrich.com

The synthesis process often involves reacting N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine with other monomers to form the polymer backbone. Drugs or other functional molecules can then be conjugated to the polymer. The design of these systems aims to leverage the enhanced permeability and retention (EPR) effect, where the larger size of the polymer-drug conjugate (typically >40 kDa) allows it to accumulate preferentially in tumor tissues, which have leaky vasculature and poor lymphatic drainage. ui.ac.id

Table 1: Applications of N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine in Polymer Synthesis

| Polymer Type | Role of N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine | Intended Biomedical Application | Reference(s) |

| Shape Memory Polyurethane (SMPU) Foams | Monomer | Actuators for ischemic stroke, self-deployable neuronal electrodes, vascular stents | sigmaaldrich.com |

| Hydrogels | Crosslinking Agent | Scaffolds for neural tissue engineering, promoting cell proliferation | sigmaaldrich.comsigmaaldrich.com |

| Carbon Fiber Reinforced Polymer (CFRP) | Precursor | Self-healing materials with potential biomedical use | sigmaaldrich.com |

Mechanisms of Controlled Release from this compound-Functionalized Carriers

Controlled drug release from polymeric carriers is crucial for maintaining therapeutic drug concentrations over time and minimizing side effects. The release of a therapeutic agent from a polymer matrix, including those functionalized with this compound, is typically governed by several mechanisms. nih.gov These often work in combination rather than isolation. nih.govacs.org

Diffusion-Controlled Release : The drug molecule, physically entrapped within the polymer matrix, gradually diffuses out. The rate of diffusion is influenced by the porosity of the polymer network and the size of the drug molecule. In hydrogels created with N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine, the water-filled network allows for the diffusion of water-soluble drugs. sigmaaldrich.comnih.gov

Polymer Degradation : The polymer carrier itself can be designed to degrade over time, releasing the drug as the matrix breaks down. nih.gov Degradation can occur through two primary modes:

Surface Erosion : The polymer degrades from the exterior surface inwards, leading to a steady release of the drug.

Bulk Erosion : Degradation occurs throughout the entire polymer matrix simultaneously, which can sometimes lead to a more rapid, "burst" release as the structure collapses. nih.gov Polymers can be synthesized with labile chemical bonds (e.g., ester, anhydride, or certain amide linkages) that are susceptible to hydrolysis or enzymatic cleavage in the body. nih.gov

Cleavage of Drug-Carrier Linker : In polymer-drug conjugates, the drug is covalently attached to the polymer via a linker. This linker can be designed to be stable in the bloodstream but cleavable under specific conditions found at the target site, such as a lower pH in tumor microenvironments or the presence of specific enzymes within cells (e.g., in lysosomes). nih.govacs.org For example, amide linkers can be designed to hydrolyze at an accelerated rate in the acidic environment of endosomes or lysosomes. acs.org The hydroxyl groups on this compound provide potential sites for attaching drugs via ester linkages, which are known to be susceptible to hydrolysis. nih.gov

The release profile from these systems can be complex, often exhibiting an initial burst release followed by a slower, sustained release phase (triphasic release). nih.gov The design of the polymer network, the choice of linker chemistry, and the nature of the drug all play a role in tailoring the release kinetics for a specific therapeutic application. acs.orguu.nl

Immunomodulatory Properties and Potential for Wound Healing Research

Beyond drug delivery, this compound derivatives have shown potential in modulating biological responses, particularly in the contexts of immunostimulation and wound healing.

Research has identified N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol) as an immunostimulant. nih.gov This activity suggests it can influence the immune system, a property that is highly relevant for therapeutic development. The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. nih.govmdpi.com Agents that can modulate these phases can potentially accelerate and improve the quality of healing. nih.govnih.gov

The potential of Quadrol as an agent for accelerating wound healing has been noted. nih.gov While the precise mechanisms are still under investigation, its role as a crosslinking agent in creating biocompatible hydrogels is significant. sigmaaldrich.comsigmaaldrich.com Hydrogels play a crucial role in modern wound care by providing a moist environment, absorbing wound exudate, and protecting the site from infection, all of which are conducive to the healing process. mdpi.com Hydrogels designed to mimic the extracellular matrix can provide a supportive scaffold for cell growth and guide tissue regeneration. sigmaaldrich.comsigmaaldrich.com

The immunomodulatory function of a therapeutic agent can involve direct effects on immune cells like neutrophils and macrophages, which are critical in the inflammatory phase of wound healing. nih.govnih.gov By potentially influencing the activity of these cells, an agent could help manage inflammation and promote the transition to the proliferative phase of healing. nih.govnih.gov The ability of N,N,N′,N′-tetrakis(2-hydroxypropyl)ethylenediamine to act as a chelating agent for metal ions may also contribute to its biological activity.

Table 2: Investigated Biological Activities of N,N,N′,N′-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol)

| Biological Property | Observation/Potential Application | Research Context | Reference(s) |

| Immunostimulation | Identified as an immunostimulant. | Analysis of biological activity. | nih.gov |

| Wound Healing | Implicated as a potentially useful agent in accelerated wound healing. | Investigation of diastereomers and their biological properties. | nih.gov |

| Biocompatible Scaffolding | Used as a crosslinking agent to create hydrogels that support neural cell growth. | Development of materials for tissue engineering. | sigmaaldrich.comsigmaaldrich.com |

Advanced Analytical and Spectroscopic Characterization of N 2 Hydroxypropyl Ethylenediamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-(2-Hydroxypropyl)ethylenediamine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of this compound provides specific information about the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. Although detailed spectral data for the mono-substituted this compound is not extensively published, the expected signals can be predicted based on its structure. Furthermore, data from closely related derivatives, such as N,N'-bis(2-hydroxypropyl)ethylenediamine, offer valuable insights.

For N,N'-bis(2-hydroxypropyl)ethylenediamine, reported ¹H NMR data in deuterated methanol (B129727) (MeOH-d4) shows characteristic signals: a doublet for the methyl (CH₃) protons, a multiplet for the methine (CH) proton, and a triplet for the methylene (B1212753) (CH₂) protons of the ethylenediamine (B42938) backbone. chemicalbook.com

Expected ¹H NMR Signals for this compound:

Methyl Protons (CH₃): These protons are expected to appear as a doublet due to coupling with the adjacent methine proton. The chemical shift would be in the upfield region, typically around 1.0-1.2 ppm.

Methylene Protons (CH₂-N): The four protons of the ethylenediamine backbone are chemically non-equivalent and would likely appear as complex multiplets in the 2.5-3.0 ppm region.

Methylene Protons (N-CH₂-CH): The two protons adjacent to the nitrogen and the chiral center are diastereotopic and would present as distinct signals, likely complex multiplets, in the 2.4-2.8 ppm range.

Methine Proton (CH-OH): This single proton, attached to the same carbon as the hydroxyl group, would appear as a multiplet around 3.7-4.0 ppm.

Amine and Hydroxyl Protons (NH, NH₂, OH): These signals are often broad and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They can be confirmed by their disappearance upon D₂O exchange.

Table 1: Representative ¹H NMR Data for a Derivative, N,N'-bis(2-hydroxypropyl)ethylenediamine chemicalbook.com

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH(OH)CH₃ | 1.2 | Doublet (d) | 6H |

| -NH-CH₂-CH₂-NH- | 2.6 | Triplet (t) | 8H (includes propyl CH₂) |

| -CH(OH)CH₃ | 3.8 | Multiplet (m) | 2H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for confirmation of the compound's backbone and the presence of different functional groups. For this compound, five distinct signals are expected, corresponding to the five carbon atoms in its structure.

Expected ¹³C NMR Signals for this compound:

Methyl Carbon (-CH₃): The carbon of the methyl group is expected to be the most shielded (upfield), appearing at approximately 20-25 ppm.

Ethylenediamine Backbone Carbons (-NCH₂CH₂N-): The two carbons of the ethylenediamine bridge would appear in the range of 40-55 ppm.

Methylene Carbon (-N-CH₂-CHOH): The carbon adjacent to the nitrogen of the hydroxypropyl group would be found in a similar region, around 55-65 ppm.

Methine Carbon (-CHOH): The carbon bearing the hydroxyl group would be deshielded and appear in the 65-70 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | ~22 |

| -NH-CH₂-CH₂-NH₂ | ~40-55 |

| -N-CH₂-CH(OH) | ~58 |

| -CH(OH)- | ~67 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

FTIR spectroscopy is a rapid and effective method for confirming the presence of key functional groups by identifying their characteristic vibrational frequencies. A specification sheet for this compound confirms that its infrared spectrum is consistent with its structure. ruifuchemical.com

The FTIR spectrum of this compound is dominated by features arising from its hydroxyl (-OH) and amine (-NH and -NH₂) groups.

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding. For the related compound N,N'-bis(2-hydroxypropyl)ethylenediamine, this peak is observed at 3250 cm⁻¹. chemicalbook.com

N-H Stretch: The primary (–NH₂) and secondary (–NH–) amine groups will show stretching vibrations in the 3300-3500 cm⁻¹ region. These bands are typically sharper than the O-H stretch and may overlap with it.

C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and methylene groups are observed as sharp peaks in the 2850-3000 cm⁻¹ region.

N-H Bend: The bending vibration for the primary amine (scissoring) appears in the range of 1590-1650 cm⁻¹.

C-O Stretch: The stretching vibration of the alcohol C-O bond is expected to produce a strong band in the 1050-1150 cm⁻¹ region.

C-N Stretch: Aliphatic C-N stretching vibrations occur in the 1020-1250 cm⁻¹ region and are often of medium to weak intensity.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |

| N-H Stretch | Amine (-NH, -NH₂) | 3300 - 3500 |

| C-H Stretch | Aliphatic (CH₃, CH₂) | 2850 - 3000 |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 |

| C-O Stretch | Secondary Alcohol | 1050 - 1150 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular weight of 118.18 g/mol . ruifuchemical.comtcichemicals.com Upon ionization, typically by electron impact (EI), the molecular ion (M⁺) is formed, which then breaks down into smaller, characteristic fragment ions.

The fragmentation of this compound is expected to be directed by the nitrogen and oxygen atoms. Key fragmentation pathways include:

Alpha-Cleavage: The bonds adjacent (alpha) to the nitrogen atoms are prone to breaking. This can lead to the loss of a methyl radical (•CH₃) or a larger fragment. A major expected fragment would result from cleavage between the two carbons of the ethylenediamine bridge, or alpha to the hydroxyl group.

Loss of Water: Dehydration from the molecular ion can occur, leading to a fragment at M-18.

Characteristic Ions: A prominent peak is expected at m/z 44, corresponding to the [CH₂(OH)CH₃]⁺ fragment or [CH₂=NH₂]⁺ fragment. Cleavage of the C-C bond adjacent to the nitrogen could also yield a fragment at m/z 58, corresponding to [CH(OH)CH₂NH₂]⁺.

Analysis of the closely related derivative, N,N,N',N'-tetrakis(2-hydroxyethyl)ethylenediamine, shows a base peak at m/z 44, supporting the prevalence of fragmentation alpha to the functional groups. nist.gov

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are essential for separating this compound from impurities, starting materials, or side products and for quantifying its purity.

Gas Chromatography (GC): Due to its volatility, GC is a primary method for assessing the purity of this compound. Commercial specifications frequently cite purity levels determined by GC, with values often exceeding 96-99%. ruifuchemical.comtcichemicals.comruifuchemical.com The analysis typically involves injecting the sample into a heated column where it is separated based on its boiling point and interaction with the stationary phase before being detected.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique used for the analysis of this compound and its derivatives, particularly for non-volatile compounds or complex mixtures. ruifuchem.com Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol with acid modifiers), is a common approach for separating such polar, amine-containing compounds. ruifuchem.com This technique is also suitable for the preparative separation of derivatives to isolate pure diastereomers for further study.